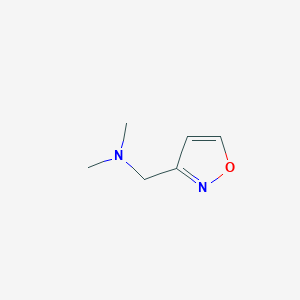
1-(isoxazol-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isoxazol-3-yl)-N,N-dimethylmethanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Isoxazol-3-yl)-N,N-dimethylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The molecular formula is C6H10N2O, and it features a dimethylamino group attached to the methanamine moiety.
Research indicates that compounds containing isoxazole rings often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but several studies suggest potential interactions with:
- Cyclic nucleotide signaling pathways : Isoxazole derivatives have been shown to act as antagonists of exchange proteins directly activated by cAMP (EPAC), which are crucial in mediating intracellular signaling processes .
- Cancer cell proliferation : Some derivatives exhibit anti-proliferative effects against cancer cell lines, indicating a possible role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| EPAC Antagonism | Inhibition of cAMP-mediated signaling | |
| Anti-Proliferative | Inhibition in cancer cell lines | |
| Glucokinase Activation | Potential for metabolic regulation |
Case Studies and Experimental Evidence
- EPAC Antagonism : A study synthesized various isoxazole derivatives, including this compound, evaluating their ability to inhibit EPAC. The results demonstrated low micromolar inhibitory activity, suggesting potential therapeutic applications in diseases where cAMP signaling is disrupted .
- Cancer Research : Another investigation into the anti-cancer properties of related compounds indicated that certain isoxazole derivatives could induce G1 phase cell cycle arrest in MCF-7 breast cancer cells. This effect was attributed to their ability to interfere with DNA repair mechanisms and inhibit cell migration .
- Glucokinase Activation : A patent describes the use of substituted heteroaryls, including those with isoxazole moieties, as glucokinase activators. This suggests a role in managing glucose metabolism and potential implications for diabetes treatment .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the isoxazole ring and the dimethylamino group can significantly influence biological activity. For instance, variations at the 3-, 4-, and 5-positions of the phenyl ring have been shown to enhance EPAC antagonistic properties, which could lead to more potent therapeutic agents .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8(2)5-6-3-4-9-7-6/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPANEOYBYKUORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














